3-Bromo-8-methylquinolin-2-amine
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Overview
Description
3-Bromo-8-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. . The structure of this compound includes a quinoline ring system substituted with a bromine atom at the 3-position, a methyl group at the 8-position, and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylquinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzylamine with 3-bromo-2-methylbenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring system .
Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where 3-bromo-2-methylquinoline is coupled with an amine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methylquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring system can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Scientific Research Applications
3-Bromo-8-methylquinolin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromine and amine substitutions, resulting in different chemical reactivity and biological activity.
3-Bromoquinoline: Lacks the methyl and amine substitutions, leading to different pharmacological properties.
8-Methylquinoline: Lacks the bromine and amine substitutions, affecting its chemical and biological behavior.
Uniqueness
3-Bromo-8-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position, the methyl group at the 8-position, and the amine group at the 2-position allows for unique interactions with biological targets and enables the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-8-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-3-2-4-7-5-8(11)10(12)13-9(6)7/h2-5H,1H3,(H2,12,13) |
InChI Key |
SJBDFTOHZAHTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N)Br |
Origin of Product |
United States |
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